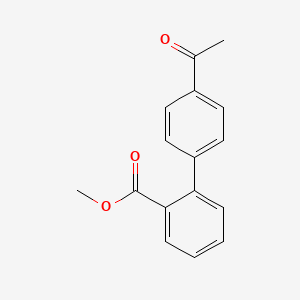
4'-Acetyl-biphenyl-2-carboxylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Acetyl-biphenyl-2-carboxylic acid methyl ester is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of an acetyl group at the 4’ position and a carboxylic acid methyl ester group at the 2 position of the biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Acetyl-biphenyl-2-carboxylic acid methyl ester can be achieved through several synthetic routes. One common method involves the reaction of 4’-acetylbiphenyl with methyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 4’-Acetyl-biphenyl-2-carboxylic acid methyl ester may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as column chromatography, can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4’-Acetyl-biphenyl-2-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 4’-Acetyl-biphenyl-2-carboxylic acid.
Reduction: 4’-Acetyl-biphenyl-2-carbinol.
Substitution: 4’-Nitro-biphenyl-2-carboxylic acid methyl ester (in the case of nitration).
Aplicaciones Científicas De Investigación
4’-Acetyl-biphenyl-2-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of 4’-Acetyl-biphenyl-2-carboxylic acid methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can then participate in further biochemical reactions. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, potentially affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4’-Methyl-biphenyl-2-carboxylic acid methyl ester
- 4’-Nitro-biphenyl-2-carboxylic acid methyl ester
- 4’-Hydroxy-biphenyl-2-carboxylic acid methyl ester
Uniqueness
4’-Acetyl-biphenyl-2-carboxylic acid methyl ester is unique due to the presence of both an acetyl group and a carboxylic acid methyl ester group on the biphenyl structure
Propiedades
Número CAS |
148651-41-6 |
|---|---|
Fórmula molecular |
C16H14O3 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
methyl 2-(4-acetylphenyl)benzoate |
InChI |
InChI=1S/C16H14O3/c1-11(17)12-7-9-13(10-8-12)14-5-3-4-6-15(14)16(18)19-2/h3-10H,1-2H3 |
Clave InChI |
UVCLBHZGBZPGAA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


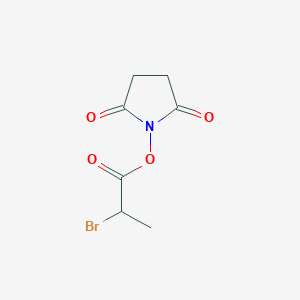

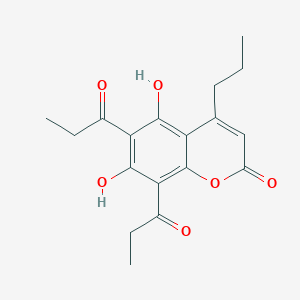
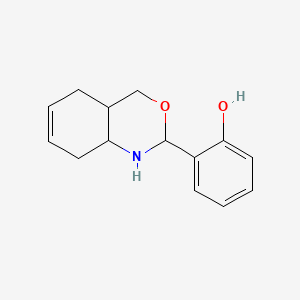

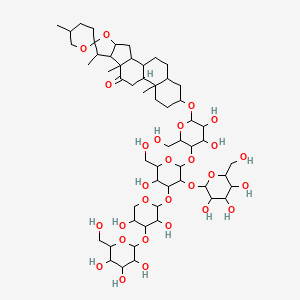
![Benzoyl azide, 2-[(4-methoxyphenyl)thio]-](/img/structure/B14274241.png)
![2-Methyl-N,N-bis[(quinolin-2-yl)sulfanyl]propan-2-amine](/img/structure/B14274243.png)
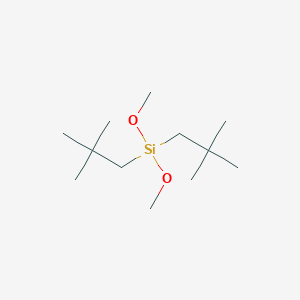

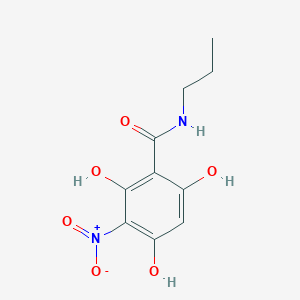

![1-{[3-(10H-Phenothiazin-10-yl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14274273.png)

